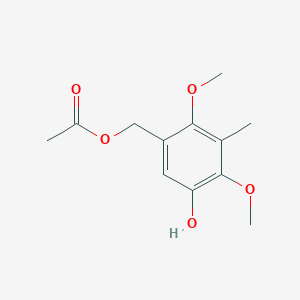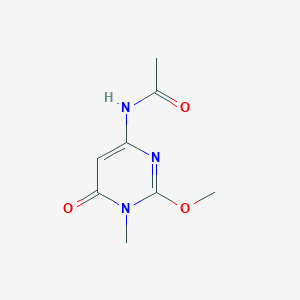
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate, also known as HDMB, is a natural compound found in various plant species. It has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is commonly upregulated in cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer. 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has also been found to inhibit the expression of inflammatory cytokines, which can contribute to the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate in lab experiments is its relatively low toxicity compared to other anticancer drugs. This allows for higher doses to be administered without causing significant adverse effects. However, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration schedule for 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate.
Zukünftige Richtungen
There are numerous potential future directions for research on 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate and its potential therapeutic applications in other diseases.
Conclusion
In conclusion, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate is a natural compound with promising therapeutic properties in the field of cancer research. Its potential anticancer activities have been attributed to its ability to inhibit various signaling pathways involved in cancer cell proliferation and survival. Despite its limitations, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate remains a promising candidate for further research and development.
Synthesemethoden
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to isolate 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate from plant materials. Chemical synthesis involves the reaction of 3-methyl-4-methoxyphenol with acetic anhydride, followed by hydrolysis to produce 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In particular, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has shown promising results in the treatment of breast, lung, and colon cancer. Studies have also shown that 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate can enhance the efficacy of chemotherapy drugs.
Eigenschaften
Produktname |
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
(5-hydroxy-2,4-dimethoxy-3-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H16O5/c1-7-11(15-3)9(6-17-8(2)13)5-10(14)12(7)16-4/h5,14H,6H2,1-4H3 |
InChI-Schlüssel |
QIOBHZFQKAJPLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1OC)O)COC(=O)C)OC |
Kanonische SMILES |
CC1=C(C(=CC(=C1OC)O)COC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)




![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
